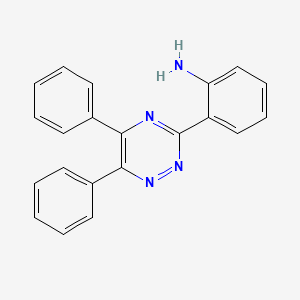

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

89213-58-1 |

|---|---|

Fórmula molecular |

C21H16N4 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline |

InChI |

InChI=1S/C21H16N4/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-25-21)16-11-5-2-6-12-16/h1-14H,22H2 |

Clave InChI |

PHEGNZFQASGAIN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3N)C4=CC=CC=C4 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline

The primary and most documented method for synthesizing the title compound involves sophisticated palladium-catalyzed reactions, which allow for the precise formation of the carbon-carbon bond linking the triazine and aniline (B41778) rings.

The Suzuki-Miyaura coupling reaction stands as a cornerstone for the synthesis of this compound. nih.govnih.govlibretexts.org This powerful C-C bond-forming reaction is employed to couple a halogenated 5,6-diphenyl-1,2,4-triazine (B1616786) with an aminophenylboronic acid. nih.gov The general catalytic cycle for this transformation involves three key steps: the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

A standard protocol for this synthesis has been successfully applied, yielding the target molecule, which serves as a crucial model compound for evaluating the biological activities of more complex sildenafil (B151) analogues. nih.govnih.gov The reaction joins 3-halogeno-5,6-diphenyl-1,2,4-triazine with 2-aminophenylboronic acid. nih.gov

The efficiency of the Suzuki coupling is highly dependent on the careful optimization of reaction parameters. Research has identified a set of standard conditions that facilitate the synthesis of this compound. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products.

In a typical procedure, tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is used as the catalyst. nih.gov This Pd(0) complex initiates the catalytic cycle by undergoing oxidative addition with the halogenated triazine. libretexts.org An inorganic base, such as potassium carbonate (K₂CO₃), is essential for activating the organoboron reagent during the transmetalation step. nih.govlibretexts.org The reaction is often performed in a biphasic solvent system, such as a dioxane and water mixture, to ensure the solubility of both the organic substrates and the inorganic base. nih.gov

Table 1: Optimized Reaction Conditions for Suzuki Coupling

| Parameter | Condition | Role in Reaction | Source |

|---|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates oxidative addition and reductive elimination | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation | nih.gov |

| Solvent | Dioxane/Water (4:1) | Solubilizes organic and inorganic reagents | nih.gov |

The success of the Suzuki coupling hinges on the reactivity of the precursors, particularly the halogenated 5,6-diphenyl-1,2,4-triazine. Both 3-chloro- and 3-bromo-5,6-diphenyl-1,2,4-triazine (B13138881) have been effectively used as the electrophilic partner in this reaction. nih.govmatrix-fine-chemicals.com The chlorine or bromine atom at the 3-position of the triazine ring serves as a leaving group, enabling the oxidative addition to the palladium catalyst.

The precursor, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372), is a versatile intermediate in organic synthesis. It is typically synthesized through methods like the chlorination of 3-hydroxy-5,6-diphenyl-1,2,4-triazine. This halogenated triazine is known to participate in various chemical reactions, including nucleophilic aromatic substitution (SₙAr) and other transition-metal-catalyzed processes.

While Suzuki coupling is the documented method for creating the C-C bond in the final product, alternative strategies focusing on C-N bond formation are prevalent in triazine chemistry and represent viable pathways for synthesizing related amino-triazine derivatives. These methods typically involve the direct reaction of an amine with a halogenated or otherwise activated triazine core.

One such method is nucleophilic aromatic substitution (SₙAr), where the chlorine atom of 3-chloro-5,6-diphenyl-1,2,4-triazine is displaced by a nucleophile, such as an amine. Another powerful technique is the palladium-catalyzed amination (e.g., Buchwald-Hartwig amination), which has a broad scope for coupling aryl halides with a wide variety of amines and has become a fundamental tool for C-N bond formation. berkeley.eduberkeley.edu Furthermore, the synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine, a closely related compound, can be achieved via the cyclocondensation of benzil (B1666583) with aminoguanidine (B1677879) bicarbonate, showcasing another foundational approach to building the aminotriazine (B8590112) scaffold. researchgate.net

Palladium-Catalyzed Cross-Coupling Protocols: Suzuki Coupling Reactions

Chemical Reactivity and Derivatization of the 1,2,4-Triazine (B1199460) Core

The chemical reactivity of this compound is characterized by the distinct functionalities of its constituent parts: the 1,2,4-triazine ring and the aniline moiety.

The aniline portion of the molecule contains a primary amino group (-NH₂) which is a key site for chemical modification. While the title compound itself is primarily reported as a model system nih.govnih.gov, the amino group offers a reactive handle for further derivatization, a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov

Standard reactions for aniline functionalization could be applied to generate a library of derivatives. For example, acylation or aroylation of the amino group can be performed to introduce amide functionalities. researchgate.net The amino group can also react with various isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively, which can then undergo subsequent ring-closure reactions to form new heterocyclic systems. researchgate.net Such derivatizations are explored in related heterocyclic systems to alter properties like lipophilicity and to investigate structure-activity relationships. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Title Compound |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Synthetic Precursor |

| 3-Bromo-5,6-diphenyl-1,2,4-triazine | Synthetic Precursor |

| 2-Aminophenylboronic acid | Reagent for Suzuki Coupling |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Potassium Carbonate | Base |

| 3-Hydroxy-5,6-diphenyl-1,2,4-triazine | Precursor to Halogenated Triazine |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Related Aminotriazine Compound |

| Benzil | Reagent for Cyclocondensation |

Nucleophilic Substitution Reactions on Triazine Rings

The functionalization of 1,2,4-triazine rings often proceeds via nucleophilic substitution reactions, a cornerstone of heterocyclic chemistry. The reactivity of the triazine core is significantly influenced by the nature and position of its substituents. In many synthetic routes leading to compounds like this compound, a precursor halogenated triazine is employed.

The most common and cost-effective starting material for many substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. ijpsr.commdpi.com The chlorine atoms on this precursor are readily displaced by a variety of nucleophiles. ijpsr.com The reactivity of the chlorine atoms decreases with each successive substitution, allowing for controlled, sequential reactions. mdpi.com This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazines in a predictable manner by carefully controlling the reaction temperature. For instance, substitutions can be achieved with amines, alcohols, and thiols. ijpsr.com

The general mechanism is an aromatic nucleophilic substitution (SNAr). For the reaction to be successful, a strong nucleophile and a suitable leaving group are required. dtic.mil In the case of a halogenated triazine, the halogen acts as the leaving group. The rate-determining step is typically the nucleophilic attack on the aromatic ring. dtic.mil The presence of electron-withdrawing groups on the ring can stabilize the negative charge that develops during the formation of the intermediate complex, thereby facilitating the substitution. dtic.mil

In a typical non-symmetrical synthesis, the first substitution on cyanuric chloride might occur at 0-5 °C, the second at room temperature, and the third at an elevated temperature, often under reflux. ijpsr.com The choice of solvent and base (to neutralize the liberated HCl) is also crucial for optimizing the reaction yield and purity. ijpsr.com

| Parameter | Description | Significance in Triazine Synthesis |

| Starting Material | Typically 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) | Provides a reactive core with three leaving groups (chlorine atoms) for sequential substitution. ijpsr.commdpi.com |

| Nucleophiles | Amines (-NHR), Alkoxides (-OR), Thiolates (-SR) | Determine the final substituents on the triazine ring. ijpsr.com |

| Temperature Control | Stepwise increase in temperature for sequential substitutions | Allows for the controlled synthesis of non-symmetrical triazines by exploiting decreasing reactivity. ijpsr.com |

| Mechanism | Aromatic Nucleophilic Substitution (SNAr) | The fundamental reaction pathway for replacing halogens with other functional groups on the triazine ring. ijpsr.comdtic.mil |

Heterocycle Fusion and Cyclization Reactions Involving Triazine Scaffolds

The this compound molecule serves as a key intermediate for the construction of more complex, fused heterocyclic systems. nih.govnih.gov The presence of the aniline group ortho to the point of attachment to the triazine ring provides a reactive handle for intramolecular cyclization reactions.

A significant application of this scaffold is in the synthesis of pyrazolo[4,3-e] nih.govnih.govlibretexts.orgtriazine systems. nih.govnih.gov These fused heterocycles are designed as aza-analogues of biologically active compounds. The synthesis involves the cyclization of the aminophenyl-triazine unit. The conformation of this compound is influenced by an intramolecular hydrogen bond between the amino group of the phenyl ring and a nitrogen atom (N2) of the triazine ring. nih.govnih.gov This pre-organization helps to establish a nearly coplanar arrangement of the two ring systems, which can be crucial for subsequent cyclization steps and for the biological activity of the final products. nih.gov

Broader studies on heterocyclization reactions show that precursors like arylhydrazones can be cyclized to form various heterocyclic systems, including 1,2,4-triazine derivatives. nih.gov These reactions demonstrate the versatility of using open-chain precursors to build the triazine core itself, which can then be further modified or incorporated into fused systems. nih.gov

| Parent Scaffold | Reaction Type | Resulting Fused Heterocycle | Significance |

| This compound | Intramolecular Cyclization | Pyrazolo[4,3-e] nih.govnih.govlibretexts.orgtriazine | Creation of aza-analogues of biologically active molecules. nih.govnih.gov |

| Arylhydrazonocyclohexan-1,3-dione | Heterocyclization | 1,2,4-Triazine derivatives | Demonstrates the formation of the triazine ring itself from acyclic precursors as a strategy for building complex heterocycles. nih.gov |

Advanced Synthetic Strategies for Related Triazine Scaffolds

Modern organic synthesis emphasizes efficiency, atom economy, and environmental responsibility. These principles have driven the development of advanced strategies for constructing triazine and other heterocyclic scaffolds.

One-Pot Synthesis Methodologies for Triazine Derivatives

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages. It avoids lengthy separation processes and the purification of intermediate compounds, which saves time, energy, and resources. clockss.org

While a specific one-pot synthesis for this compound is not detailed in the provided context, the principles are widely applied to related heterocycles. For example, the Biginelli reaction is a classic one-pot, three-component condensation used to synthesize dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea. clockss.org This approach has been advanced by developing methods that can start from primary alcohols instead of aldehydes, integrating an oxidation step into the one-pot sequence. clockss.org

Similarly, the synthesis of other complex heterocycles, such as pyranopyrazole derivatives, has been achieved through one-pot, four-component condensation reactions. ckthakurcollege.net These multicomponent reactions (MCRs) are highly valued for their ability to rapidly build molecular complexity from simple starting materials in a single operation. clockss.org Applying this logic to triazines, a hypothetical one-pot synthesis could involve the in-situ formation of the triazine core followed by its functionalization without isolating the intermediates. A one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde via nucleophilic aromatic substitution showcases the efficiency of combining multiple transformations into a single procedural step. dtic.mil

Environmentally Benign and Catalyst-Free Approaches in Triazine Synthesis

The push for "green chemistry" has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous substances. A key aspect of this is the use of environmentally friendly solvents, like water, and the development of reusable catalysts. ckthakurcollege.net

An example of a green protocol is the synthesis of pyranopyrazole derivatives using cobalt-cerium oxide (CoCeO₂) nanoparticles as a heterogeneous catalyst in an aqueous medium. ckthakurcollege.net The advantages of this system include high product yields, short reaction times, simple workup procedures, and the ability to recover and reuse the catalyst without a significant loss of activity. ckthakurcollege.net Although this example does not directly involve triazine synthesis, the principles are transferable. The use of water as a solvent is particularly attractive due to its availability, non-toxicity, and non-flammability. ckthakurcollege.net

Catalyst-free approaches represent another frontier in green chemistry. While many triazine syntheses rely on catalysts, research into catalyst-free conditions is ongoing. For instance, some cyclization reactions can be promoted simply by heating the reactants in a suitable solvent, relying on the inherent reactivity of the starting materials to form the desired heterocyclic product.

Advanced Structural Elucidation and Supramolecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline

Single-crystal X-ray diffraction (SC-XRD) provides definitive insights into the molecular geometry and crystal packing of the title compound. The analysis was performed on crystals grown from a slow evaporation of an ethanol (B145695) solution. nih.gov The compound crystallizes in the monoclinic system. nih.gov

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₆N₄ |

| Formula Weight | 324.38 |

| Crystal System | Monoclinic |

| a (Å) | 11.8797 (3) |

| b (Å) | 6.0788 (1) |

| c (Å) | 23.8710 (5) |

| β (°) | 101.489 (1) |

| Volume (ų) | 1689.29 (6) |

| Z | 4 |

| Radiation type | Cu Kα |

| Temperature (K) | 293 |

Data sourced from Mojzych et al., 2012. nih.gov

The solid-state conformation of this compound is characterized by a nearly coplanar arrangement between the 1,2,4-triazine (B1199460) and the 2-aminophenyl ring systems. nih.govnih.gov This near-planar orientation is a key stereochemical feature, largely dictated by an intramolecular hydrogen bond. nih.govrsc.org The two phenyl rings attached at positions 5 and 6 of the triazine core are significantly twisted out of the plane of the heterocyclic ring due to steric hindrance. nih.gov

A significant feature stabilizing the molecular conformation is a strong intramolecular hydrogen bond of the N—H···N type. nih.govnih.govrsc.org This bond forms between one of the hydrogen atoms of the aniline's amino group (–NH₂) and a nitrogen atom (N2) of the 1,2,4-triazine ring. nih.gov This interaction forces the 3-(2-aminophenyl)-1,2,4-triazine system into a specific conformation, which is crucial for establishing the near coplanar orientation of the two ring systems. nih.gov

The relative orientations of the various ring systems in the molecule are precisely defined by dihedral and torsion angles. The dihedral angle between the mean planes of the 1,2,4-triazine ring and the attached aminophenyl ring is a mere 12.04 (4)°. nih.govnih.gov

In contrast, the pendant phenyl rings at positions 5 and 6 are substantially rotated with respect to the triazine ring, a consequence of steric repulsion between these bulky groups. nih.gov This is quantified by the following torsion and dihedral angles:

Selected Torsion and Dihedral Angles for this compound| Angle Description | Atoms Involved | Value (°) |

|---|---|---|

| Torsion Angle | N2–C3–C31–C32 | -6.86 (17) |

| Torsion Angle | N4–C5–C51–C52 | -120.48 (13) |

| Torsion Angle | N1–C6–C61–C62 | 35.44 (15) |

| Dihedral Angle | Triazine Ring / 5-Phenyl Ring | 58.60 (4) |

| Dihedral Angle | Triazine Ring / 6-Phenyl Ring | 36.35 (3) |

Data sourced from Mojzych et al., 2012. nih.gov

The 1,2,4-triazine ring itself is not perfectly planar. It exhibits a slight distortion, with a root-mean-square (r.m.s.) deviation of its constituent atoms from the best plane calculated to be 0.0299 (11) Å. nih.govnih.gov This distortion is a direct result of the significant steric strain imposed by the two bulky phenyl substituents in adjacent positions on the heterocyclic system. nih.gov

In the crystal lattice, molecules of this compound are organized into a stable, three-dimensional supramolecular architecture through a combination of intermolecular forces.

Hydrogen Bonds: The second hydrogen of the aniline (B41778) amino group participates in bifurcated intermolecular hydrogen bonds (N—H⋯(N,N)). These interactions link molecules related by a screw axis into chains that propagate along the chemicalbook.com crystal direction. nih.govnih.gov

π–π Stacking Interactions: The crystal packing is further stabilized by significant π–π stacking interactions. nih.govnih.gov These occur between the π-electron systems of the triazine and aminophenyl rings of translationally-related molecules. The centroid-to-centroid distance between these interacting rings is 3.8722 (7) Å, with a calculated slippage of 1.412 (3) Å, indicating an offset stacking arrangement. nih.gov The individual π–π distances are 3.2886 (4) and 3.6055 (6) Å. nih.gov

Spectroscopic Characterization Techniques

Beyond X-ray crystallography, spectroscopic methods are essential for confirming the structure of the compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. The melting point of the compound has been determined to be 161°C. nih.gov

¹H-NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|

| 6.85 | d, J = 7.2 | 1H | Aromatic |

| 7.31 | t, J = 8.0 | 1H | Aromatic |

| 7.35–7.45 | m | 6H | Aromatic |

| 7.60 | d, J = 8.0 | 2H | Aromatic |

| 7.65 | d, J = 8.0 | 2H | Aromatic |

| 8.61 | d, J = 8.0 | 1H | Aromatic |

Data sourced from Mojzych et al., 2012. nih.gov

¹³C-NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) |

|---|

| 167.68, 164.37, 162.95, 155.22, 153.98, 147.70, 135.91, 135.47, 132.71, 130.89, 130.77, 130.71, 129.82, 129.51, 129.36, 128.81, 128.61, 128.55, 117.98 |

Data sourced from Mojzych et al., 2012. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-5,6-diphenyl-1,2,4-triazine (B13138881) |

| 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) |

Coordination Chemistry and Ligand Design Principles

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline as a Precursor for Ligand Systems

The compound serves as a key precursor for designing bidentate and polydentate ligands. Its inherent structure, featuring a combination of a π-deficient triazine ring and an electron-rich aniline (B41778) moiety, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

The molecular structure of this compound is pivotal to its function as a ligand precursor. Crystal structure analysis reveals the formation of a crucial N—H⋯N intramolecular hydrogen bond between the aniline's amino group and a nitrogen atom (N2) of the 1,2,4-triazine (B1199460) ring. nih.govnih.gov This interaction forces a nearly coplanar orientation between the aminobenzene system and the triazine moiety, with a dihedral angle of approximately 12.04°. nih.govnih.gov

This constrained conformation pre-organizes the molecule for chelation, presenting a bidentate N,N donor set to an incoming metal center. The primary binding sites are the amino group's nitrogen and a nitrogen atom from the triazine ring. The steric hindrance from the two phenyl groups at the 5 and 6 positions of the triazine ring also plays a significant role, creating a defined pocket around the coordination sphere. nih.gov The 1,2,4-triazine ring itself is slightly distorted from planarity due to the steric strain imposed by these bulky phenyl substituents. nih.govnih.gov

Table 1: Key Structural Features of this compound

| Feature | Observation | Reference |

|---|---|---|

| Intramolecular Bond | N—H⋯N hydrogen bond between aniline NH₂ and triazine N2 | nih.gov, nih.gov |

| Conformation | Near coplanar orientation of aminobenzene and triazine rings | nih.gov, nih.gov |

| Dihedral Angle | ~12.04° between the two ring systems | nih.gov |

| Potential Binding | Bidentate N,N chelation | nih.gov |

| Steric Influence | Phenyl groups at C5 and C6 create a defined coordination pocket | nih.gov |

The bidentate nature of the 3-(2-aminophenyl)-1,2,4-triazine framework, inherent in the title compound, makes it an effective building block for a variety of metal complexes. While extensive studies on the specific complexes of this compound are specialized, the broader class of ligands derived from this and similar triazine precursors has been used to synthesize and characterize numerous metallic compounds. researchgate.netnih.gov

Ligands based on the triazine scaffold readily form stable complexes with a range of transition metals. These complexes often exhibit well-defined geometries and interesting electronic properties. For example, triazole-based ligands, which share structural similarities with triazines, have been shown to act as bidentate chelators, coordinating with metal ions through sulfur and amine groups to form stable five-membered rings. nih.govnih.gov

In representative work with analogous triazine-pyrazole ligands, square planar geometries have been observed for Pd(II) complexes, while Co(II) has been shown to form both hexa-coordinated distorted octahedral and rare hepta-coordinated complexes depending on the counter-ions present. researchgate.net Copper(II) complexes with similar bidentate N,S triazole ligands have been characterized as having a square planar structure, while Ni(II) complexes typically adopt a tetrahedral geometry. nih.govnih.gov

Table 2: Representative Geometries of Transition Metal Complexes with Triazine-Analogous Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

|---|---|---|---|

| Pd(II) | Pyrazolyl-triazine | Square Planar | researchgate.net |

| Co(II) | Pyrazolyl-triazine | Distorted Octahedral / Hepta-coordinated | researchgate.net |

| Cu(II) | Pyridyl-triazole-thiol | Square Planar | nih.gov, nih.gov |

| Ni(II) | Pyridyl-triazole-thiol | Tetrahedral | nih.gov, nih.gov |

| Pt(II) | Pyrazolyl-triazine | Square Planar (inferred from Pd(II)) | researchgate.net |

The versatility of the triazine framework extends to complexation with main group and f-block metals. The synthesis of Sn(II) and Pb(II) complexes with related Schiff base ligands has been reported, where the ligand acts as a monodentate or bidentate donor. researchgate.net Furthermore, s-triazine pincer ligands have been successfully used to create complexes with alkali metals, such as a novel Na(I) coordination complex where the sodium ion is hexa-coordinated by two tridentate pincer ligands, resulting in a distorted octahedral geometry. mdpi.com

Bulky p-terphenyl (B122091) bis(anilide) ligands, which share the concept of a rigid aromatic backbone, have been utilized to prepare a variety of f-block metal complexes, indicating the potential for triazine-based systems in lanthanide chemistry. chemrxiv.org Zinc(II), which straddles the transition and main group categories, readily forms pincer complexes with s-triazine chelators, adopting a penta-coordinated, distorted square pyramidal geometry. nih.gov

Synthesis and Structural Characterization of Metal Complexes with Triazine-Based Ligands

Design and Application of Triazine-Based Ligands in Catalysis

The rigid and tunable nature of the 1,2,4-triazine core makes it an excellent platform for the design of specialized ligands for catalysis, particularly pincer-type ligands that can engage in cooperative reactivity with the metal center.

Pincer ligands are multidentate chelators that bind to a metal in a meridional, tridentate fashion, conferring high thermal stability and creating a well-defined hydrophobic pocket around the metal's reactive site. libretexts.orgwikipedia.org The this compound structure can be chemically modified, for instance by adding donor arms at the aniline nitrogen and the triazine ring, to create such pincer systems (e.g., NNN or PNP type). researchgate.netacs.org

A key feature of these systems is the potential for metal-ligand cooperativity (MLC), where the ligand is not merely a spectator but actively participates in bond activation and formation. acs.orgacs.org Triazine-based pincer ligands are particularly attractive for MLC due to several factors:

Reduced Aromaticity : The π-deficient triazine core has lower aromatic character compared to pyridine, facilitating reversible dearomatization/aromatization cycles during a catalytic reaction. acs.org

Acidic Functionality : The presence of an acidic N-H group can trigger dearomatization of the heterocyclic core upon deprotonation. acs.org

Tunable Electronics : The combination of a π-acidic triazine core with strong σ-donating arms (like phosphines in PNP ligands) allows for fine control over the electronic properties of the metal center. acs.org

This cooperative mechanism has been exploited in catalysis, for example, in the hydrogenation of polar bonds where the ligand assists in the heterolytic cleavage of H₂. acs.org The design of pincer complexes with metals like palladium has led to efficient pre-catalysts for reactions such as copper- and amine-free Sonogashira couplings. nih.gov

Electronic Property Modulation through Triazine Core and Substituent Variation

The electronic properties of ligands based on the 1,2,4-triazine core can be systematically tuned, which in turn influences the characteristics of the resulting metal complexes. The inherent π-acidity of the nitrogen-rich triazine ring makes it a good electron acceptor. acs.org This property can be further modulated by the nature of the substituents on the triazine core and the attached phenyl rings.

In related systems, the introduction of different substituents on the triazine or associated phenyl rings has been shown to significantly alter the electronic properties of the resulting metal complexes. For instance, in triazine-functionalized iridium(III) complexes, the emission color can be readily tuned from blue to near-infrared by utilizing ligands with varying electronic properties or degrees of π-conjugation, all while maintaining high emission quantum yields. rsc.org This tunability is crucial for designing materials with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, studies on Schiff base complexes derived from 5,6-diphenyl-1,2,4-triazine (B1616786) have demonstrated that the electronic properties can be investigated through techniques like UV-Vis spectroscopy and theoretical calculations (DFT). researchgate.net These studies reveal the nature of electronic transitions, such as n → π* and π → π*, and allow for the determination of the energy gap. researchgate.net This information is vital for understanding the photophysical behavior and potential optoelectronic applications of these materials. researchgate.net

Role in Metal-Mediated Catalytic Transformations (e.g., Dehydrogenative Condensation, N-Alkylation)

The unique electronic and structural features of this compound and its derivatives make them promising ligands for metal-mediated catalytic transformations. The nitrogen-rich triazine core can stabilize metal centers in various oxidation states and facilitate electron transfer processes that are key to many catalytic cycles.

One area of significant interest is the use of triazine-based ligands in N-alkylation reactions. The alkylation of amines with alcohols is a sustainable and widely applicable method for synthesizing N-alkylated amines, which are important industrial chemicals. researchgate.net Research has shown that chromium complexes bearing triazine-based ligands can effectively catalyze the N-alkylation of aniline with benzyl (B1604629) alcohol. researchgate.net Interestingly, the presence of an electron-withdrawing substituent on the triazine core can lead to a significant increase in the product yield. researchgate.net This highlights the importance of ligand electronic effects in catalysis. Moreover, cobalt-based metal-organic frameworks have also been employed as efficient heterogeneous catalysts for the N-alkylation of aniline derivatives. rsc.org

Another important catalytic transformation where triazine-based ligands can play a crucial role is in dehydrogenative condensation reactions. These reactions involve the formation of a new bond with the concomitant release of hydrogen gas. Triazine-based PNP pincer ligands, for example, can engage in cooperative dehydrogenation of alcohol substrates to generate a metal hydride and an aldehyde. acs.org The resulting aldehyde can then react with an amine to form an imine, which is subsequently reduced by the metal hydride, completing the catalytic cycle for amine alkylation. acs.org

The table below summarizes the catalytic activity of some triazine-based complexes in N-alkylation reactions.

| Catalyst System | Reaction | Substrates | Key Findings |

| Chromium complexes with triazine-based ligands | N-alkylation | Aniline and benzyl alcohol | Electron-withdrawing groups on the triazine core enhance catalytic activity. researchgate.net |

| Cobalt-based metal-organic framework | N-alkylation | Aniline derivatives and benzyl alcohol | Demonstrates efficient and sustainable catalysis for fine chemical synthesis. rsc.org |

| Triazine-based PNP pincer complexes | Dehydrogenative condensation/N-alkylation | Alcohols and amines | The ligand actively participates in the catalytic cycle through cooperative bond activation. acs.org |

Supramolecular Architectures from Metal-Ligand Interactions

The ability of this compound to act as a multidentate ligand, coupled with its specific steric and electronic properties, allows for the construction of intricate supramolecular architectures through metal-ligand interactions.

Self-Assembly Strategies for Coordinated Molecular Structures

Self-assembly is a powerful strategy for the bottom-up fabrication of complex, well-defined molecular structures. In the case of this compound, the aniline and triazine nitrogens offer multiple coordination sites for metal ions. The steric hindrance from the bulky phenyl groups can direct the self-assembly process, leading to specific and predictable geometries.

The crystal structure of this compound itself reveals a propensity for self-assembly through intermolecular forces. The crystal packing is characterized by bifurcated N-H⋯(N,N) hydrogen bonds, which link the molecules into chains. nih.govnih.gov Additionally, π-π stacking interactions between the triazine and aminophenyl rings of adjacent molecules further stabilize the structure. nih.gov These non-covalent interactions are fundamental to the self-assembly of more complex coordinated structures.

By employing different metal ions and reaction conditions, a variety of supramolecular architectures can be envisioned. For instance, related triazine-based ligands have been shown to self-assemble with transition metal ions to form one-dimensional (1D) coordination polymers. bohrium.com In another example, a triazine Schiff base ligand was used to create a tetranuclear copper(II) complex through a self-assembly process. researchgate.net The resulting structure featured bridging ligands and chloride ions, leading to a complex, high-nuclearity cluster. researchgate.net These examples demonstrate the potential of using triazine-based ligands like this compound as building blocks for functional materials with tailored network structures.

Formation of Luminescent Metal Complexes for Advanced Applications

The coordination of this compound to appropriate metal ions can lead to the formation of luminescent complexes with potential applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The luminescence properties of such complexes are often derived from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as intraligand π-π* transitions.

The design of luminescent metal complexes often involves the use of ligands that can sensitize the metal center's emission or that possess inherent fluorescence or phosphorescence. The extended π-system of this compound suggests that it could be a suitable scaffold for creating luminescent materials.

Studies on related metal-diimine complexes have shown that coordination to metal ions like Zn(II) and Cd(II) can lead to enhanced luminescence intensity due to ligand-metal charge transfer transitions. walshmedicalmedia.com Furthermore, iridium(III) complexes functionalized with triazine moieties have been shown to exhibit tunable phosphorescence, with the emission color being sensitive to the electronic properties of the ligand and the polarity of the solvent. rsc.org This solvent-dependent emission, known as solvatochromism, is a valuable property for chemical sensing applications. The photophysical properties of Schiff base complexes of 5,6-diphenyl-1,2,4-triazine have also been investigated, revealing their potential in optoelectronic applications. researchgate.net

The development of luminescent complexes based on this compound could therefore lead to new materials for a range of advanced applications, leveraging the tunable electronic properties and rich coordination chemistry of this versatile ligand.

Applications in Chemical Biology and Advanced Materials Science

Molecular Design Principles for Bioactive Molecules

The specific arrangement of aromatic rings and heteroatoms in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline makes it an important model for understanding and designing molecules with biological activity. Its conformational characteristics are key to its function as a structural template.

The compound this compound serves as a crucial structural precursor and model for the synthesis of more complex heterocyclic systems, such as pyrazolo[4,3-e]triazines. Through chemical modifications, specifically an intramolecular cyclization of a related compound, N-(2-azidophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, researchers have been able to synthesize pyrazolo[4,3-e]triazine derivatives. This synthetic pathway highlights the foundational role of the 2-(aminophenyl)-1,2,4-triazine scaffold in accessing novel fused ring systems.

A key feature is the formation of an intramolecular hydrogen bond between the amino group of the aniline (B41778) moiety and a nitrogen atom in the triazine ring. This interaction helps to lock the molecule into a more planar and rigid conformation. This defined geometry is essential for specific interactions with biological macromolecules, such as enzymes or receptors, where precise positioning of functional groups is necessary for binding. The understanding and control of these conformational features are therefore fundamental to the rational design of new molecules with targeted biological functions.

Advanced Materials Development Based on Triazine Scaffolds

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it a valuable component in the development of advanced functional materials. Derivatives of diphenyltriazine are utilized in applications ranging from electronics to protective coatings.

The 1,2,4-triazine core is an effective electron-transporting moiety, making its derivatives suitable as host materials in phosphorescent Organic Light-Emitting Diodes (OLEDs). For high-efficiency OLEDs, the host material must possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent guest emitter. Triazine-based materials, due to their electron-deficient characteristics, often exhibit these high triplet energies.

Research has demonstrated that host materials incorporating 1,2,4-triazine units can lead to OLEDs with high external quantum efficiencies. For instance, a host material designated as 3'-(2,6-di(pyridin-3-yl)pyridin-4-yl)-[1,1'-biphenyl]-3-yl)-5,6-diphenyl-1,2,4-triazine (TzBPC) was synthesized and used in green phosphorescent OLEDs, achieving a maximum external quantum efficiency of 20.9%. The design of these materials often involves linking the triazine core to other aromatic units to fine-tune the electronic properties and thermal stability.

Below is a table summarizing the performance of an OLED device using a triazine-based host material.

| Host Material | Dopant | Maximum External Quantum Efficiency (EQE) | Power Efficiency (PE) |

| TzBPC | Ir(ppy)₃ | 20.9% | 50.1 lm/W |

Data sourced from a study on 1,2,4-triazine-based host materials for OLEDs.

Hydroxyphenyl-s-triazines are a significant class of UV absorbers, and the principles of their function can be extended to diphenyltriazine derivatives. These compounds are designed to absorb harmful ultraviolet radiation and dissipate the energy in a way that prevents degradation of the material they are incorporated into. The effectiveness of these molecules is attributed to their ability to undergo rapid, reversible intramolecular proton transfer upon absorbing UV light.

While the primary research focuses on hydroxyphenyl-s-triazines, the core photostability of the triazine ring coupled with aromatic substituents is the basis for this application. The development of novel UV absorbers often involves modifying the substituents on the triazine ring to enhance photostability and ensure compatibility with the host material, such as various polymers. The diphenyltriazine structure provides a robust scaffold that can be functionalized to optimize its UV-absorbing properties for use as light-protective agents in coatings, plastics, and other materials.

The 1,3,5-triazine (B166579) (or s-triazine) scaffold, a close structural relative of the 1,2,4-triazine, has been extensively used to create biomimetic affinity ligands for the purification of proteins and other biomolecules. These ligands are designed to mimic natural biological recognition molecules. The triazine core serves as a stable and versatile platform onto which various functional groups can be attached to create specific binding sites for target proteins.

For example, triazine-based ligands have been developed to mimic the binding characteristics of Protein A for the purification of antibodies. By attaching specific dye molecules or other functionalities to the triazine ring, researchers can create ligands that selectively bind to proteins like human serum albumin or enzymes such as lactate (B86563) dehydrogenase. The rigidity and chemical stability of the triazine ring are advantageous for creating robust and reusable affinity chromatography media. The principles demonstrated with s-triazines are applicable to the design of ligands based on other triazine isomers, leveraging the core structure for bioseparation and purification technologies.

Future Research Directions and Uncharted Territories

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline typically relies on established methods such as the Suzuki cross-coupling reaction. nih.govnih.gov While effective, future research will undoubtedly focus on the development of more novel and sustainable synthetic strategies. This includes the exploration of greener reaction conditions and the application of modern synthetic technologies.

One promising avenue is the adoption of C-H activation strategies. These methods offer a more atom-economical approach by directly functionalizing carbon-hydrogen bonds, thereby reducing the need for pre-functionalized starting materials and minimizing waste. For instance, palladium-catalyzed intramolecular C-H functionalization has been successfully applied to access related 1,2,4-triazolophenanthridines, suggesting the potential for similar strategies with the aniline-triazine scaffold. organic-chemistry.org

Furthermore, the implementation of flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. nih.gov Flow reactors enable precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability. This technology is particularly well-suited for the rapid generation of compound libraries, which would be invaluable for systematically exploring the structure-activity relationships of this class of compounds. vapourtec.comchemrxiv.org The development of such libraries could accelerate the discovery of derivatives with optimized properties for various applications. nih.govnih.gov

Eco-friendly synthetic protocols, such as those utilizing microwave irradiation or catalyst-free conditions in green solvents, are also a critical area for future investigation. nih.govijpsr.info For example, catalyst-free methods for the synthesis of functionalized 1,2,4-triazoles have been reported and could potentially be adapted for the aniline-triazine system. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application. Future research should leverage advanced spectroscopic and computational techniques to gain deeper mechanistic insights.

Transient absorption spectroscopy (TAS) is a powerful tool for studying the dynamics of short-lived excited states and reactive intermediates. princeton.eduyoutube.comyoutube.comyoutube.com By applying TAS, researchers can probe the photoinduced processes of this compound, which is particularly relevant for its potential use in photocatalysis or optoelectronics. Understanding the nature and lifetime of its excited states will be key to designing more efficient materials.

In conjunction with experimental techniques, advanced computational methods will play a pivotal role. Quantum mechanics-based computational chemistry can elucidate reaction pathways, predict the stability of intermediates, and rationalize observed reactivity. nih.govrsc.org For instance, density functional theory (DFT) has been used to study the reaction mechanisms of other triazine derivatives, providing valuable information on energy barriers and transition states. rsc.org Similar studies on this compound could predict its behavior in various chemical transformations.

The use of two-dimensional nuclear magnetic resonance (2D NMR) techniques can also provide detailed structural and dynamic information, helping to elucidate complex reaction mechanisms and characterize the products of new synthetic routes.

Rational Design of Highly Specific Ligands for Targeted Coordination and Catalytic Applications

The nitrogen-rich 1,2,4-triazine (B1199460) core, combined with the appended aniline (B41778) and phenyl groups, makes this compound a promising scaffold for the design of highly specific ligands for coordination chemistry and catalysis.

Future research should focus on the rational design of derivatives capable of selectively binding to specific metal ions. The coordination chemistry of 3-amino-1,2,4-triazine derivatives has been explored, demonstrating their ability to form complexes with various transition metals. sigmaaldrich.comnih.govmdpi.com By strategically modifying the substituents on the phenyl and aniline rings of the target compound, it should be possible to fine-tune the electronic and steric properties of the ligand, thereby controlling the geometry and reactivity of the resulting metal complexes.

These tailored ligands could find applications in catalysis . For example, triazine-based ligands have been used in copper-catalyzed oxidation reactions. osi.lv By creating a library of this compound derivatives, researchers could screen for catalysts with high activity and selectivity for a range of organic transformations. The development of such catalysts is of significant interest for both academic research and industrial applications.

Integration of this compound into Multifunctional Material Systems

The unique photophysical and electronic properties of the 1,2,4-triazine core suggest that this compound and its derivatives could be valuable components in multifunctional material systems.

A particularly promising area is the development of organic light-emitting diodes (OLEDs) . Triazine derivatives are known to be effective electron-transporting materials and have been used as hosts for phosphorescent emitters in OLEDs. nih.govrsc.orgresearchgate.netresearchgate.net The high thermal stability and electron-deficient nature of the triazine ring are advantageous for these applications. nih.gov Future work could involve synthesizing derivatives of this compound with tailored electronic properties for use as emitters, hosts, or charge-transport layers in high-performance OLEDs.

Another exciting direction is the incorporation of this compound into covalent triazine frameworks (CTFs) . CTFs are a class of porous organic polymers with applications in gas storage, separation, and photocatalysis. nih.gov The rigid and planar structure of the 5,6-diphenyl-1,2,4-triazine (B1616786) unit makes it an excellent building block for the construction of these robust and functional materials.

Furthermore, the supramolecular chemistry of triazine derivatives offers opportunities for the creation of self-assembled materials with novel properties. rsc.orgsci-hub.redresearchgate.net The hydrogen-bonding capabilities of the aniline group and the π-stacking interactions of the aromatic rings could be exploited to direct the formation of ordered one-, two-, or three-dimensional structures.

Theoretical Predictions for Reaction Mechanisms, Selectivity, and Material Properties

Computational chemistry will be an indispensable tool for guiding future research on this compound. Theoretical predictions can provide valuable insights into reaction mechanisms, selectivity, and the properties of new materials, thereby accelerating the pace of discovery and reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) can be employed to model the electronic structure and predict a wide range of properties, including bond dissociation energies, heats of formation, and electronic transitions. researchgate.netnih.govacs.org Such calculations can help to assess the thermal stability and energetic properties of new derivatives. For example, DFT studies on substituted s-triazines have been used to predict their densities and heats of formation. researchgate.net

Time-dependent DFT (TD-DFT) is particularly useful for predicting the excited-state properties of molecules, which is crucial for designing materials for optoelectronic applications. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the band gap and predict the photophysical behavior of new derivatives.

Q & A

Basic Research Questions

Q. How is the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline determined, and what are its key structural features?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software is employed to resolve the crystal structure. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.8797 Å, b = 6.0788 Å, c = 23.8710 Å, and β = 101.489°. Key features include a distorted triazine ring (non-planar due to steric strain from phenyl substituents) and an intramolecular N–H···N hydrogen bond (N7–H72···N2) stabilizing the conformation .

Q. What synthetic routes are available for preparing this compound derivatives?

- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or alkylation of the triazine-thiol precursor. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol is reacted with alkyl halides in acetone with triethylamine as a base, followed by purification via column chromatography (hexane:EtOAc) . Computational tools like molecular docking (e.g., AutoDock Vina) are used post-synthesis to predict bioactivity .

Q. How can researchers confirm the purity and molecular weight of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and elemental analysis (EA) are standard for molecular weight confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or melting point determination (reported as 434 K) .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformation of this compound?

- Methodological Answer : Steric hindrance between the 5- and 6-phenyl groups on the triazine ring forces torsion angles (N4–C5–C51–C52 = −120.48°; N1–C6–C61–C62 = 35.44°), distorting triazine planarity (±0.0299 Å). Intramolecular hydrogen bonding (N7–H72···N2) further stabilizes the planar aminophenyl-triazine arrangement. Density functional theory (DFT) optimizations can model these interactions .

Q. What strategies are effective for designing 1,2,4-triazine-based inhibitors targeting enzymes like phosphodiesterase-5 (PDE5)?

- Methodological Answer : Structural analogs are designed by replacing the pyrimidinone moiety in sildenafil with a triazine ring. Key steps include:

- Introducing hydrogen-bond donors (e.g., aniline NH₂) to interact with invariant glutamine residues in PDE5.

- Validating binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Assessing bioactivity using in vitro PDE5 inhibition assays .

Q. How can intermolecular interactions in the crystal lattice impact material properties?

- Methodological Answer : The crystal packing is stabilized by bifurcated N–H···N hydrogen bonds (N7–H71···N1/N2) forming chains along the [010] axis. Additional C–H···π (C53–H53 to aminophenyl ring) and π–π stacking interactions enhance thermal stability (melting point >430 K). These interactions are quantified using Hirshfeld surface analysis and CrystalExplorer software .

Q. What computational methods are used to optimize triazine derivatives for α-glucosidase inhibition?

- Methodological Answer :

- Molecular docking : To predict binding affinities to α-glucosidase (PDB ID: 2ZE0).

- QSAR modeling : Using descriptors like logP and polar surface area (PSA) to correlate structure with IC₅₀ values.

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic profiles .

Q. How are sulfonated triazine derivatives synthesized for analytical applications (e.g., chromogenic reagents)?

- Methodological Answer : Water-soluble derivatives like 2,4-BDTPS (tetrasulfonated) are synthesized by sulfonating 2,4-BDTP (3-[2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridin-4-yl]-5,6-diphenyl-1,2,4-triazine) with chlorosulfonic acid. Solubility is verified via UV-Vis spectroscopy in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.